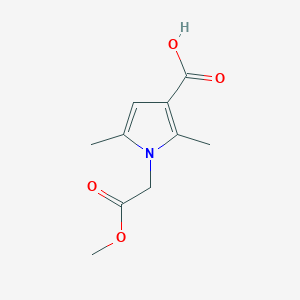
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its trimethoxyphenyl group and tetrahydroquinoline moiety
作用機序
Target of Action
The compound 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is part of a class of compounds known as trimethoxyphenyl (TMP) derivatives . TMP derivatives have been found to exhibit diverse bioactivity effects and are known to target several proteins and enzymes. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group in the compound plays a critical role in its interaction with its targets. For instance, TMP derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division . This makes them potent anti-cancer agents. The TMP group also fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs after the alteration of the TMP moiety .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting tubulin polymerization, the compound can disrupt the formation of the mitotic spindle, thereby preventing cell division and proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease.
Pharmacokinetics
Tmp derivatives are generally known for their diverse bioactivity effects, which suggest they have good bioavailability and can reach their targets effectively .
Result of Action
The primary result of the compound’s action is the inhibition of cell division, which can lead to cell death or apoptosis. This is particularly beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl group and the tetrahydroquinoline moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trimethoxyphenyl group is particularly useful in creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound has been studied for its potential bioactivity. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it valuable in the search for new treatments for various diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
類似化合物との比較
Similar Compounds
Trimethoxyphenyl derivatives: : These compounds share the trimethoxyphenyl group but differ in their other structural components.
Tetrahydroquinoline derivatives: : These compounds have the tetrahydroquinoline moiety but may have different substituents or functional groups.
Uniqueness
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its combination of the trimethoxyphenyl group and the tetrahydroquinoline moiety. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)18(15)26-3)19(23)20-13-5-6-14-11(8-13)4-7-17(22)21-14/h5-6,8-10H,4,7H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXGQRNFQQZLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)


![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)
![N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922826.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2922829.png)

